molecular formula C17H24N2O4 B5675294 3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid

3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No.: B5675294
M. Wt: 320.4 g/mol
InChI Key: AXBXAQGNBMMKOA-UHFFFAOYSA-N
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Description

3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropanoyl groups attached to the amino groups at the 3 and 5 positions of a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-diaminobenzoic acid and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.

    Procedure: The 3,5-diaminobenzoic acid is dissolved in the solvent, and the 2,2-dimethylpropanoyl chloride is added dropwise with stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the 2,2-dimethylpropanoyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 3,5-diaminobenzoic acid and 2,2-dimethylpropanoic acid.

Scientific Research Applications

3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    3,5-diaminobenzoic acid: The parent compound without the 2,2-dimethylpropanoyl groups.

    3,5-bis(acetylamino)benzoic acid: Similar structure but with acetyl groups instead of 2,2-dimethylpropanoyl groups.

    3,5-bis(benzoylamino)benzoic acid: Contains benzoyl groups instead of 2,2-dimethylpropanoyl groups.

Uniqueness

3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid is unique due to the presence of the bulky 2,2-dimethylpropanoyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical and chemical properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

3,5-bis(2,2-dimethylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBXAQGNBMMKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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